Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

18-MC therapeutic index comparison with

Ibogaine

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0
Cat. No.: S649617

Get Quote

Ibogaine vs. 18-MC: Efficacy and Safety Profile

Comparison
Aspect

Ibogaine

18-Methoxycoronaridine (18-MC)

Anti-addictive
Efficacy

Primary
Molecular
Targets

Effect on Brain
Dopamine

Reduces self-administration of
morphine, cocaine, ethanol, and
nicotine in rats; ameliorates opioid
withdrawal signs [1].

K-opioid, NMDA, and sigma-2
receptors; 5-HT transporter; sodium
channels; nicotinic receptors [1] [4].

Decreases extracellular dopamine in
the nucleus accumbens; blocks
morphine & nicotine-induced
dopamine release; enhances
cocaine-induced increases in
accumbal dopamine [1].

Reduces self-administration of morphine,
cocaine, ethanol, and nicotine in rats;
ameliorates opioid withdrawal signs; blocks
context-induced reinstatement of drug-
seeking [1] [2] [3]-

K-opioid receptors; a3B4 nicotinic
acetylcholine receptors (primary target);
lower affinity for NMDA, sigma-2, and 5-HT
transporter than ibogaine [1] [2] [3].

Decreases extracellular dopamine in the
nucleus accumbens; blocks morphine &
nicotine-induced dopamine release; blunts
cocaine- and music cue-induced dopamine
release [1] [5] [3].
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Comparison
Aspect

Toxicity & Side
Effects

Psychoactive
Properties

Therapeutic
Index

Ibogaine

Produces whole-body tremors;
cerebellar damage (Purkinje cell
loss) at high doses (=100 mg/kg);
decreases heart rate (bradycardia)
at high doses [1] [5].

Oneiric (dream-like) and psychedelic
state; considered a crucial, though
not without risk, component of its
therapeutic effect by some [6].

Lower, due to a narrower margin
between efficacious and toxic doses.

18-Methoxycoronaridine (18-MC)

Does not produce tremors; no cerebellar
damage or general brain toxicity
observed; no significant effect on heart rate
at efficacious doses [1] [5].

Lacks the intense psychoactive effects of
ibogaine, making it more suitable for clinical
development from a regulatory standpoint

[6].

Substantially greater, due to a wider
margin between efficacious and toxic doses

[1].

Detailed Experimental Data and Protocols

The comparative data is supported by several key animal studies, which provide the experimental basis for

the conclusions above.

e Study 1: Comparative Efficacy & Toxicity (Glick et al., 2000)

o Obijective: To directly compare the antiaddictive efficacy, toxicity, and mechanisms of action of
ibogaine and 18-MC [1].

o Protocol: Rats were administered either ibogaine or 18-MC (both at 40 mg/kg) prior to
sessions where they could self-administer various drugs (morphine, cocaine, ethanol, nicotine)
or a non-drug reinforcer (water). Toxicity was assessed through observation of tremors and
post-mortem examination of cerebellar tissue. Neurochemical effects were measured via
microdialysis in the nucleus accumbens [1].

o Key Findings: Both compounds were equally effective in reducing drug self-administration.
However, only ibogaine induced tremors and cerebellar damage. The study concluded that 18-
MC has a "narrower spectrum of actions and will have a substantially greater therapeutic index
than ibogaine" [1].

¢ Study 2: Blockade of Cue-Induced Reinstatement (Polston et al., 2012)
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o Objective: To validate music as a contextual conditioned stimulus (cue) for relapse and to test
if 18-MC could block this cue-induced drug seeking [3].

o Protocol: Rats were trained to self-administer intravenous cocaine with a specific musical
piece playing. After extinction training (lever presses no longer delivered cocaine or music),
reinstatement of drug-seeking behavior was tested by re-exposing the rats to the music. One
group was pre-treated with 18-MC (40 mg/kg) before the reinstatement test. Dopamine release
in the basolateral amygdala was measured via in vivo microdialysis [3].

o Key Findings: The music cue successfully reinstated cocaine-seeking behavior and increased
dopamine in the amygdala. Pre-treatment with 18-MC completely blocked this music-induced
reinstatement, demonstrating its potential to prevent relapse triggered by complex
environmental cues [3].

e Study 3: Pharmacological Mechanism (Pearce et al., 2000)

o Obijective: To functionally investigate the interaction of ibogaine and 18-MC with y-opioid
receptors and other systems in isolated tissue preparations [4].

o Protocol: The effects of both compounds were tested on neurogenic contractions of the
guinea-pig ileum, rat vas deferens, and guinea-pig bladder, as well as on spontaneous
contractions of the rat portal vein [4].

o Key Findings: While both compounds modulated electrically-evoked contractions, the study
found no evidence for a selective interaction with pre-junctional p-opioid receptors. A key
discovery was that both drugs produced a pronounced enhancement of purinergic contractions,
a novel effect that merits further investigation [4].

Mechanism of Action and Signaling Pathways

The differing therapeutic indices of ibogaine and 18-MC are largely explained by their distinct receptor

binding profiles. The following diagram illustrates the primary signaling pathways involved.
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Diagram: Differential Receptor Targeting of Ibogaine and 18-MC. 18-MC's superior safety profile is
attributed to its more selective action, primarily targeting a334 nAChRs while having low dffinity for NMDA

receptors and sodium channels, which are linked to ibogaine's neurotoxicity and tremors [1] [2] [3].

Interpretation and Research Status

e Therapeutic Index Conclusion: The collective evidence strongly indicates that 18-MC has a
substantially greater therapeutic index than ibogaine. It achieves similar anti-addictive efficacy
across multiple substances of abuse while avoiding the severe neurological and cardiac toxicities
associated with ibogaine [1] [5]. This improved safety profile is mechanistically explained by its more
selective receptor targeting.

e Current Status: While ibogaine is used anecdotally and in clinics outside the U.S., its status as a
Schedule | drug and its risks have limited formal clinical development [7] [6]. In contrast, 18-MC is
under active investigation as a clinical candidate. The U.S. National Institute on Drug Abuse
(NIDA) has provided significant funding for its preclinical development, and a patent has been granted
for its use in treating substance use disorders [5] [2]. Its hon-psychedelic nature is seen as an
advantage for regulatory approval and broader clinical application [6].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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